1-(3-Chloro-2-methylphenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
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Description
1-(3-Chloro-2-methylphenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Scientific Research Applications
Redox-Denitration in Aromatic Compounds
1-(3-Chloro-2-methylphenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione plays a role in the redox-denitration of aromatic nitro compounds, a process where the nitro group is removed through a redox mechanism. This reaction is significant in the field of organic chemistry for the transformation of certain pyrazolidinones (Rees & Tsoi, 2000).
Synthesis of Protected Amino Acids
This compound is also used in the synthesis of Nα-urethane-protected β- and γ-amino acids. The process involves a Lossen-type reaction with primary alcohols, leading to efficient synthesis with excellent yields and purities, which is crucial in peptide and protein research (Cal et al., 2012).
Development of Photoluminescent Materials
In materials science, this compound contributes to the development of new photoluminescent conjugated polymers. These polymers, containing pyrrolo[3,4-c]pyrrole units, show promise for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Synthesis of Aromatase Inhibitors
In medicinal chemistry, analogs of this compound have been synthesized and evaluated as inhibitors of human placental aromatase and bovine adrenal cholesterol side chain cleavage enzymes, showing potential in the development of therapeutic agents (Daly et al., 1986).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-15(20)5-4-6-17(12)23-18(24)11-16(19(23)25)21-13-7-9-14(10-8-13)22(2)3/h4-10,16,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCNZYTWWJQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.